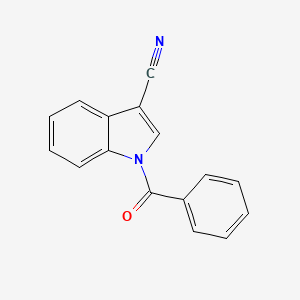

1-Benzoyl-1H-indole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzoylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c17-10-13-11-18(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCBIRFUTIXTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522100 | |

| Record name | 1-Benzoyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90539-80-3 | |

| Record name | 1-Benzoyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoyl 1h Indole 3 Carbonitrile and Analogs

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 1-Benzoyl-1H-indole-3-carbonitrile molecule by forming the key bonds on a pre-functionalized indole (B1671886) ring or through a convergent one-pot reaction.

N-Acylation Protocols for Indole Nitrogen Functionalization

The introduction of a benzoyl group at the nitrogen atom (N-1) of an indole ring is a fundamental transformation in the synthesis of the target molecule. Various N-acylation protocols have been developed to achieve this functionalization efficiently.

One common method involves the use of acyl chlorides, such as benzoyl chloride, in the presence of a base. For instance, the reaction of an indole with benzoyl chloride and potassium carbonate (K2CO3) can yield the N-acylated product. lookchem.com Another approach utilizes thioesters as a stable acyl source. This method demonstrates high chemoselectivity for N-acylation, proceeding under mild conditions with good functional group tolerance. nih.gov A study reported the N-acylation of indoles using various thioesters in the presence of cesium carbonate (Cs2CO3) in xylene at 140 °C, yielding N-acylindoles in moderate to good yields. nih.gov

Furthermore, direct N-acylation can be accomplished using carboxylic acids themselves, circumventing the need for more reactive acyl derivatives. One such procedure employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction between an indole and a carboxylic acid under mild, room-temperature conditions. lookchem.com Boric acid has also been shown to catalyze the direct N-acylation of indole with carboxylic acids in refluxing mesitylene. clockss.org

Table 1: Comparison of N-Acylation Protocols for Indoles

| Method | Acyl Source | Reagents | Key Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride | K2CO3 | Readily available reagents |

| Thioester Coupling | Thioesters | Cs2CO3 | Stable acyl source, good functional group tolerance nih.gov |

| DCC Coupling | Carboxylic acid | DCC, DMAP | Mild conditions, avoids use of acid chlorides lookchem.com |

Regioselective Introduction of the Carbonitrile Group at C3

Achieving regioselective cyanation at the C3 position of the indole nucleus is a critical step in direct synthesis strategies. The C3 position is inherently nucleophilic, making it a prime target for electrophilic reagents.

Direct cyanation of the indole core can be accomplished using various cyanating agents. mdpi.com One of the most common methods for introducing a functional group at the C3 position is the Vilsmeier-Haack reaction. While typically used for formylation (introducing a -CHO group), modifications of this reaction can lead to other functionalities. google.com Following the formation of a 1-benzoyl-1H-indole, a direct C-H cyanation at the C3 position would be an ideal route. Palladium-catalyzed cyanation reactions, using reagents like potassium ferrocyanide, have been developed for heterocyclic systems and represent a potential method for this transformation. orgsyn.org

Another strategy involves the conversion of a pre-existing functional group at C3 into a nitrile. For example, a 3-iodo-1H-indole derivative can undergo palladium-catalyzed cyanation. mdpi.com This two-step approach involves first the N-benzoylation of a 3-iodoindole, followed by the introduction of the cyano group.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound from simple precursors in a single synthetic operation.

A one-pot, two-step procedure has been reported for the synthesis of 1,2-disubstituted-3-cyanoindoles starting from N-(o-tolyl)benzamides. nih.gov This method involves the nucleophilic substitution of a benzylic bromide intermediate with a cyanide source (like KCN), followed by a base-mediated cyclization to form the indole ring. By adapting the starting materials, this methodology could potentially be applied to generate the target compound. The general procedure involves heating the starting material with KCN in DMSO, followed by the addition of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) to promote cyclization. nih.gov

Another versatile one-pot approach involves the synthesis of multisubstituted 1-alkoxyindoles, which proceeds through nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in situ alkylation. mdpi.com While this specific protocol yields 1-alkoxyindoles, the underlying principles of one-pot tandem reactions could be adapted for the synthesis of 1-benzoylindoles.

Indirect Synthetic Pathways via Precursor Derivatization

Indirect pathways involve the synthesis of a functionalized indole precursor, which is then chemically transformed into the final target compound. These multi-step sequences allow for the strategic introduction of the benzoyl and carbonitrile groups.

Transformation of 1-Benzoyl-1H-indole-3-carbaldehyde Derivatives

A robust indirect route begins with the synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde. This precursor can be readily prepared via N-benzoylation of commercially available indole-3-carbaldehyde. The subsequent conversion of the C3-aldehyde group into a carbonitrile is a well-established transformation in organic chemistry.

A standard and high-yielding method for this conversion proceeds via an oxime intermediate. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent like aqueous ethanol (B145695) or pyridine (B92270) to form 1-Benzoyl-1H-indole-3-carbaldehyde oxime. The resulting oxime is then subjected to dehydration using a variety of reagents to yield the desired nitrile. Common dehydrating agents include acetic anhydride, trifluoroacetic anhydride, or copper(II) chloride. researchgate.net For example, treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate in refluxing acetonitrile (B52724) and water has been shown to produce indole-3-carbonitrile in high yield. researchgate.net

Table 2: Two-Step Conversion of Aldehyde to Nitrile

| Step | Reaction | Typical Reagents | Product |

|---|---|---|---|

| 1 | Oxime Formation | Hydroxylamine hydrochloride (NH2OH·HCl), Base (e.g., Pyridine) | Aldehyde Oxime |

Functionalization of Indole-3-carbonitrile Scaffolds

Perhaps the most direct and widely applicable indirect method is the functionalization of a pre-existing indole-3-carbonitrile scaffold. This commercially available starting material possesses the required carbonitrile group at the C3 position, simplifying the synthesis to a single N-acylation step.

The benzoylation of indole-3-carbonitrile can be achieved using the N-acylation protocols described previously (Section 2.1.1). The reaction of indole-3-carbonitrile with benzoyl chloride in the presence of a base like potassium carbonate or in a phase-transfer catalysis system is a common approach. clockss.org Alternatively, coupling with benzoic acid using DCC/DMAP offers a milder alternative. lookchem.com A study demonstrated the treatment of an indolyl-containing compound with benzoyl chloride to successfully afford the 1-benzoyl-1H-indol-3-yl derivative in good yield. nih.gov This confirms the viability of direct benzoylation on a complex indole core. The choice of method often depends on the scale of the reaction and the presence of other functional groups in the molecule.

This pathway is often preferred for its simplicity and the high yields typically obtained for the N-acylation step, making it a highly efficient route to this compound and its analogs.

Table 3: List of Compounds

| Compound Name |

|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| 1-Benzoyl-1H-indole-3-carbaldehyde |

| 1-Benzoyl-1H-indole-3-carbaldehyde oxime |

| This compound |

| 4-(dimethylamino)pyridine |

| Acetic anhydride |

| Benzoic acid |

| Benzoyl chloride |

| Boric acid |

| Cesium carbonate |

| Copper(II) chloride |

| Dicyclohexylcarbodiimide |

| Hydroxylamine hydrochloride |

| Indole-3-carbonitrile |

| Indole-3-carbaldehyde |

| Potassium carbonate |

| Potassium cyanide |

| Thioesters |

Synthetic Routes from Related Benzoyl Indole Compounds

The synthesis of this compound can be efficiently achieved from readily available benzoyl indole precursors. A common strategy involves the functionalization of the C-3 position of a 1-benzoyl-1H-indole. For instance, 1-benzoyl-1H-indole-3-carbaldehyde can serve as a key starting material. The conversion of the aldehyde functionality to a nitrile group can be accomplished through various established methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration.

Another approach involves the direct C-H cyanation of 1-benzoyl-1H-indole. This method is highly atom-economical as it avoids the pre-functionalization of the indole core. While direct cyanation can be challenging, recent advancements in catalysis have provided effective solutions.

Furthermore, the synthesis can proceed via N-benzoylation of pre-existing indole-3-carbonitrile. This involves the reaction of indole-3-carbonitrile with benzoyl chloride or a related benzoylating agent in the presence of a base. nih.gov This method is straightforward and benefits from the commercial availability of indole-3-carbonitrile. Researchers have also explored the synthesis of related structures, such as 1-benzyl-3-acetyl indoles, which can be modified to introduce the cyano group. researchgate.net

Catalytic and Advanced Synthetic Techniques

The development of catalytic and advanced synthetic techniques has revolutionized the synthesis of functionalized indoles, including this compound. These methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric approaches.

Transition Metal-Catalyzed C-H Cyanation of Indoles (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct C-H cyanation of indoles. rsc.org Palladium-catalyzed methods enable the regioselective introduction of a cyano group at the C-3 position of the indole ring, often with high yields. rsc.org These reactions typically employ a palladium catalyst in combination with a suitable cyanide source and an oxidant.

A notable advancement is the use of safer and more practical cyanide sources. For example, the combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) has been successfully used as a "CN" source in palladium-catalyzed C-H cyanation of indoles. rsc.org This approach avoids the use of highly toxic cyanide reagents, enhancing the safety and practicality of the method. rsc.org Another strategy involves the use of potassium ferrocyanide, a less toxic cyanide source, in palladium-catalyzed cyanations. researchgate.net

The mechanism of palladium-catalyzed cyanation generally involves the oxidative addition of an aryl halide or the activation of a C-H bond, followed by ligand exchange with a cyanide source and subsequent reductive elimination to form the nitrile product. The choice of ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can significantly influence the reaction's efficiency and substrate scope. Challenges in these reactions include catalyst poisoning by cyanide, which can deactivate the catalytic cycle. nih.gov Researchers have addressed this by using specific catalyst systems and reaction conditions that minimize this deactivation. nih.gov

| Catalyst System | Cyanide Source | Key Features | Reference |

| Pd₂(dba)₃ / dppf | CuCN | Applicable to heteroaryl halides. | |

| Pd(OAc)₂ / XPhos–SO₃Na | K₄[Fe(CN)₆] | Highly efficient and recyclable catalytic system in aqueous media. | researchgate.net |

| Pd catalyst | NH₄HCO₃ / DMSO | Practical and safe cyanation method avoiding toxic cyanide reagents. | rsc.org |

| Rh(III) complex | N-cyano-N-phenyl-p-toluenesulfonamide | Atroposelective C-H cyanation of 1-aryl isoquinolines. | nih.gov |

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for C-H functionalization, including cyanation. These approaches offer the advantage of avoiding potentially toxic and expensive transition metals.

Metal-free direct C(sp³)–H cyanation has been achieved using cyanobenziodoxolones, which act as both the cyanating reagent and the oxidant. bit.edu.cnrsc.org This method has been successfully applied to a range of substrates, including alkanes, ethers, and tertiary amines. bit.edu.cnrsc.org The mechanism is believed to proceed through either a free radical or an oxidative pathway, depending on the substrate. bit.edu.cnrsc.org

Organocatalytic approaches often utilize small organic molecules to catalyze the desired transformation. For the cyanation of indoles, Lewis acids can be used to activate the indole ring towards electrophilic attack by a cyanating agent. acs.org For instance, the direct cyanation of indoles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be catalyzed by a Lewis acid. acs.org

Electrocatalytic Approaches in Indole Functionalization

Electrocatalysis represents an emerging and sustainable approach to organic synthesis, offering a powerful alternative to conventional methods that rely on chemical oxidants or reductants. In the context of indole functionalization, electrocatalytic methods have been developed for various transformations, including cyanation.

Electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines has been demonstrated using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. researchgate.net This protocol often requires a buffer, such as a KH₂PO₄/K₂HPO₄ buffer, to achieve the desired transformation with good to excellent yields. researchgate.net More recently, an electro-photochemical strategy has been developed for the site- and enantioselective cyanation of benzylic C(sp³)–H bonds, showcasing the potential of combining electrochemistry with other catalytic methods. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance safety. atiner.grnih.gov The synthesis of this compound and its analogs can benefit from the application of these principles.

Key green chemistry principles applicable to these syntheses include:

Waste Prevention: Designing synthetic routes that generate minimal byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or, ideally, solvent-free conditions. nih.gov The use of water as a solvent is a particularly green approach. nih.gov

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. atiner.grtandfonline.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net

Recent research has highlighted the use of microwave irradiation and multicomponent reactions as green approaches for the synthesis of indole derivatives. tandfonline.comresearchgate.net For example, multicomponent reactions allow for the construction of complex molecules in a single step from simple starting materials, often with high atom economy and reduced waste. rsc.org The use of safer cyanide sources, as discussed in the context of transition metal catalysis, is also a significant step towards a greener synthesis. rsc.org

| Green Chemistry Principle | Application in Indole Synthesis | Reference |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy usage. | atiner.grtandfonline.com |

| Safer Solvents | Use of aqueous media for reactions. | nih.gov |

| Atom Economy | Multicomponent reactions to build complex molecules in one step. | rsc.org |

| Catalysis | Transition metal and organocatalysis to reduce stoichiometric waste. | researchgate.net |

| Waste Prevention | Use of safer, non-toxic cyanide sources to avoid hazardous waste. | rsc.orgnih.gov |

Reactivity and Mechanistic Investigations of 1 Benzoyl 1h Indole 3 Carbonitrile

Reactivity Profiling

The unique arrangement of functional groups in 1-Benzoyl-1H-indole-3-carbonitrile dictates its chemical behavior. The electron-rich indole (B1671886) nucleus is susceptible to electrophilic attack, while the polarized nitrile group is a target for nucleophiles. The benzoyl group, while generally less reactive, can participate in specific transformations.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

Indoles are known for their high reactivity in electrophilic aromatic substitution (EAS) reactions, which is significantly greater than that of benzene (B151609). nih.gov This is attributed to the electron-rich nature of the indole ring. The preferred site of substitution is typically the C3 position. ic.ac.uk However, in this compound, the C3 position is already substituted.

The presence of the electron-withdrawing benzoyl group at the N1 position generally deactivates the indole ring towards electrophiles when compared to an N-alkylated or N-unsubstituted indole. Despite this deactivation, electrophilic substitution can still occur, with the position of attack being influenced by the reaction conditions and the nature of the electrophile. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, typically occurs at the C3 position of indoles. nptel.ac.in

Nucleophilic Additions and Transformations Involving the Nitrile Moiety

The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity is fundamental to many transformations of nitriles. Nucleophilic addition to the nitrile can lead to the formation of various functional groups.

One of the most common reactions is hydrolysis, which can occur under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgopenstax.org The mechanism of basic hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, forming an imine anion. libretexts.orgopenstax.org

Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords a primary amine. libretexts.orgopenstax.org This transformation proceeds through the nucleophilic addition of a hydride ion. openstax.org

Furthermore, organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The electrophilicity of the nitrile carbon can be enhanced by protonation or coordination to a Lewis acid, facilitating nucleophilic attack. clockss.org

Reactions Pertaining to the Benzoyl Group

The benzoyl group, being an amide, is relatively stable. However, it can undergo cleavage under certain conditions. For instance, hydrolysis of the N-benzoyl group can occur under strong acidic or basic conditions to regenerate the N-H indole.

C-H and C-C Bond Activation Studies

Recent advancements in organic synthesis have focused on the functionalization of otherwise unreactive C-H and C-C bonds. In the context of indole derivatives, transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. digitellinc.com Weakly coordinating groups can direct the metal catalyst to a specific C-H bond, enabling its functionalization. digitellinc.com For instance, cobalt-catalyzed C-H functionalization of indoles has been demonstrated. digitellinc.com

While specific studies on C-H and C-C bond activation of this compound are not extensively documented in the provided search results, the principles of these reactions on similar indole scaffolds are well-established. For example, palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Heck, and Stille reactions, are widely used to form new C-C bonds at various positions of the indole ring, often following an initial C-H activation or halogenation step. nih.gov

Deformylation and Decarbonylation Processes

While the primary focus is on this compound, related deformylation and decarbonylation processes are relevant to the broader chemistry of indole-3-carbaldehydes, which share structural similarities. The aldehyde group of 1-Benzoyl-1H-indole-3-carbaldehyde can be oxidized to a carboxylic acid. Subsequent palladium-catalyzed oxidative decarboxylation can lead to C-H functionalization and the formation of arylated products.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound would involve a multi-faceted approach, combining kinetic analysis, isotopic labeling, and electrochemical methods to map out the intricate details of its chemical behavior.

Currently, specific kinetic data for reactions involving this compound are not available in the reviewed scientific literature. However, based on the reactivity of analogous compounds, several reaction pathways can be postulated. For instance, the hydrolysis of the benzoyl group would likely proceed via a nucleophilic acyl substitution mechanism. A kinetic study of this reaction would involve monitoring the disappearance of the starting material or the appearance of 1H-indole-3-carbonitrile over time under varying conditions of nucleophile concentration, temperature, and pH.

The expected rate law for such a reaction would likely be second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile (e.g., hydroxide).

Rate = k [this compound] [Nucleophile]

A plausible reaction pathway for the hydrolysis is depicted below:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the benzoyl group.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The indole nitrogen anion, stabilized by the electron-withdrawing nitrile group, acts as the leaving group, which is subsequently protonated to yield 1H-indole-3-carbonitrile.

Further kinetic investigations could explore the reactivity of the nitrile group, for example, in hydration or reduction reactions. The electron-withdrawing nature of the N-benzoyl group would likely influence the reactivity of the C3-carbonitrile compared to unsubstituted indole-3-carbonitrile.

Table 1: Postulated Kinetic Parameters for Reactions of this compound (Hypothetical Data)

| Reaction Type | Expected Rate Order | Influencing Factors | Postulated Rate-Determining Step |

|---|---|---|---|

| N-Benzoyl Hydrolysis | Second | pH, Nucleophile Concentration, Temperature | Nucleophilic attack on the carbonyl carbon |

| Nitrile Hydration | Pseudo-first (in acid/base) | pH, Temperature | Protonation of the nitrile nitrogen |

Isotopic labeling experiments are powerful tools for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. For this compound, while specific H/D exchange studies have not been reported, the general behavior of indoles in the presence of deuterated acids can provide insights.

It is known that 3-substituted indoles can undergo deuteration when treated with deuterated acids like D₂SO₄. For this compound, H/D exchange would be expected to occur at the C2-position of the indole ring, as this position is typically the most acidic proton on the indole nucleus after the N-H proton has been replaced. The electron-withdrawing benzoyl group would further enhance the acidity of the C2-proton, potentially facilitating this exchange.

An experiment to confirm this would involve treating the compound with a deuterated solvent such as CD₃OD in the presence of an acid catalyst and monitoring the incorporation of deuterium (B1214612) at the C2-position using ¹H NMR spectroscopy (observing the disappearance of the C2-H signal) and mass spectrometry (observing the increase in molecular weight).

Table 2: Predicted Outcomes of H/D Exchange Experiments on this compound (Hypothetical Data)

| Experimental Condition | Expected Site of Deuteration | Analytical Method for Confirmation | Rationale |

|---|---|---|---|

| D₂O, reflux | C2-position | ¹H NMR, Mass Spectrometry | Acid-catalyzed electrophilic substitution |

The electrochemical behavior of this compound has not been explicitly detailed in the literature. However, studies on related indole derivatives, such as indole-based sulfonamides, provide a framework for predicting its electrochemical properties. nih.gov The indole nucleus is known to be electroactive and can be oxidized at carbon-based electrodes. nih.gov

A cyclic voltammetry (CV) study of this compound would likely reveal oxidative and reductive processes. The oxidation would be associated with the electron-rich indole ring, while the reduction would likely involve the benzoyl and carbonitrile moieties. The presence of two strong electron-withdrawing groups is expected to make the oxidation of the indole ring more difficult (occur at a higher potential) compared to unsubstituted indole. Conversely, the reduction of the benzoyl and nitrile groups would be expected to occur at less negative potentials compared to their counterparts in simpler molecules.

A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would show peaks corresponding to oxidation and reduction events.

Table 3: Predicted Cyclic Voltammetry Data for this compound (Hypothetical Data)

| Process | Predicted Potential (vs. Ag/AgCl) | Characteristics | Probable Electrode Reaction |

|---|---|---|---|

| Oxidation | > +1.0 V | Irreversible | Oxidation of the indole ring to a radical cation |

| Reduction 1 | ~ -1.5 V | Reversible or quasi-reversible | One-electron reduction of the benzoyl group |

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Benzoyl 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the elucidation of the molecular framework of 1-Benzoyl-1H-indole-3-carbonitrile, offering precise information on the connectivity and chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons of the indole (B1671886) and benzoyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl group at the N1-position and the nitrile group at the C3-position.

The protons of the benzoyl group are expected to appear as multiplets in the aromatic region, typically between δ 7.5 and 7.8 ppm. The ortho-protons (H-2' and H-6') are likely to be the most downfield-shifted due to the anisotropic effect of the carbonyl group. The meta- (H-3' and H-5') and para-protons (H-4') will resonate at slightly higher fields.

Within the indole scaffold, the proton at the C2 position (H-2) is expected to be a singlet and significantly downfield-shifted, likely appearing around δ 8.5 ppm. This is due to the combined electron-withdrawing effects of the adjacent N-benzoyl group and the C3-carbonitrile. The protons on the benzo-fused ring of the indole (H-4, H-5, H-6, and H-7) will resonate in the aromatic region, typically between δ 7.4 and 8.2 ppm. H-4 is expected to be the most deshielded of this set due to its proximity to the benzoyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 | s |

| H-4 | ~8.2 | d |

| H-5 | ~7.5 | t |

| H-6 | ~7.6 | t |

| H-7 | ~7.8 | d |

| H-2', H-6' | ~7.8 | m |

| H-3', H-5' | ~7.6 | m |

| H-4' | ~7.7 | m |

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, resonating around δ 168 ppm. The carbon of the nitrile group (C≡N) will likely appear in the range of δ 115-120 ppm.

The carbons of the indole ring will exhibit characteristic shifts. C-3, bearing the nitrile group, is expected to be significantly shielded, appearing around δ 90-95 ppm. Conversely, C-2 is expected to be deshielded, with a resonance around δ 135-140 ppm. The quaternary carbons of the indole ring (C-3a, C-7a) and the benzoyl group (C-1') will also be identifiable in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-2 | ~138 |

| C-3 | ~92 |

| C-3a | ~135 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~126 |

| C-7 | ~115 |

| C-7a | ~130 |

| C≡N | ~117 |

| C-1' | ~134 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~129 |

| C-4' | ~133 |

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between adjacent protons. For instance, cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and H-6 and H-7 on the indole ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the known proton shifts to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons. For example, correlations between H-2 and C-3, C-3a, and C-7a would be expected. Similarly, correlations from the ortho-protons of the benzoyl ring (H-2', H-6') to the carbonyl carbon would confirm the attachment of the benzoyl group.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong and sharp absorption band around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The carbonyl (C=O) stretching vibration of the benzoyl group is expected to appear as a strong band in the region of 1680-1700 cm⁻¹. The C-N stretching of the N-benzoyl group will likely be observed around 1290-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The nitrile (C≡N) stretch is also expected to be a strong and sharp band in the Raman spectrum, typically around 2220-2230 cm⁻¹. The symmetric breathing vibrations of the aromatic rings (indole and benzoyl) are often strong in the Raman spectrum and would appear in the fingerprint region. The C=O stretch is generally weaker in Raman than in IR. The non-polar C=C bonds of the aromatic rings will show strong Raman signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This section explores the behavior of this compound under different mass spectrometric conditions.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the molecule. The fragmentation pattern provides valuable information about the compound's structure. For benzoylindoles, a common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the indole ring. nih.gov

In the case of this compound, the major fragmentation ions observed in its EI-MS spectrum are detailed in the table below. The analysis of these fragments helps in confirming the presence of the benzoyl and indole-3-carbonitrile moieties within the molecule.

| Fragment Ion (m/z) | Proposed Structure/Identity |

| 246 | Molecular Ion [M]⁺ |

| 141 | [C₉H₅N₂]⁺ (Indole-3-carbonitrile radical cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table is based on general fragmentation patterns of similar compounds and may not represent all observed fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of its elemental composition with high accuracy. This is a crucial step in the unambiguous identification of a compound. The exact mass of this compound is a key piece of data for its characterization.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₀N₂O |

| Calculated Exact Mass | 246.0793 g/mol |

| Monoisotopic Mass | 246.0793 Da |

Note: The specific experimentally determined HRMS value would require access to dedicated analytical data for this exact compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The indole chromophore exhibits characteristic absorption bands in the UV region. rsc.org The presence of the benzoyl group and the nitrile group will influence the electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system formed by the indole ring and the benzoyl group will likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. libretexts.org

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-400 | Indole ring, Benzoyl group |

| n → π | >300 | Carbonyl group (C=O) |

Specific absorption maxima (λmax) would need to be determined experimentally.

X-ray Crystallography for Solid-State Architecture

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline solid of this compound can be analyzed to understand its three-dimensional arrangement and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

| Crystallographic Parameter | Typical Expected Values |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | 90 |

| β (°) | Varies (if monoclinic) |

| γ (°) | 90 |

| Z (molecules per unit cell) | e.g., 4 |

These are generalized expected values and would require experimental data for confirmation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π Interactions)

The way molecules of this compound pack in a crystal is determined by various non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding: While the primary indole nitrogen is substituted with a benzoyl group, weak C-H...O or C-H...N hydrogen bonds may be present.

π-Stacking: The planar aromatic indole and benzoyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

C-H...π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings.

These interactions collectively create a complex three-dimensional supramolecular architecture.

Conformational Analysis and Dihedral Angle Investigations

Detailed research findings on the conformational preferences of N-acylindoles provide a framework for understanding the structure of this compound. Studies on related N-carbomethoxyindoles have revealed the presence of two principal planar conformers, designated as A and B, corresponding to the E and Z isomers of the carbamate (B1207046) group. scielo.org.mx In these conformers, the carbamate group prefers a planar arrangement. scielo.org.mx

For N-acetylindole derivatives, a strong preference for a single conformer has been observed, even at low temperatures. scielo.org.mx In this favored conformation, the carbonyl group is oriented toward the benzene (B151609) portion of the indole ring. scielo.org.mx This orientation is influenced by the desire to minimize steric hindrance and optimize electronic interactions. Twisting around the N-C(O) bond leads to a higher energy conformation, with the energy maximum occurring at a twist angle of approximately 90 degrees. scielo.org.mx

In the case of this compound, similar conformational preferences can be anticipated. The two primary conformers would involve the benzoyl group's carbonyl oxygen pointing towards either the benzene or the pyrrole (B145914) part of the indole ring. By analogy with N-acetylindoles, the conformer where the carbonyl is directed towards the benzene ring is expected to be the more stable.

The stability of these conformers is influenced by a delicate balance of steric and electronic effects. The planarity of the N-acylindole system is a result of the delocalization of the nitrogen lone pair into the carbonyl group's π-system.

Interactive Data Table: Conformational Preferences in N-Acylindoles

| Compound Family | Observed Conformers | Predominant Conformer | Key Influencing Factors |

| N-formylindoles | E and Z conformers | Mixture of both | Amide bond rotation |

| N-acetylindoles | Single favored conformer | Carbonyl oriented towards the benzene ring | Steric and electronic effects |

| N-carbomethoxyindoles | Two minima (A and B) | Conformer A (carbonyl towards benzene ring) in most cases | Hydrogen bonding can favor conformer B |

The rotational barrier around the N-C(O) bond is a key determinant of the conformational stability. In N-carbomethoxyindoles, the barrier to interconversion between the major conformers has been computationally studied. scielo.org.mx For this compound, the presence of the bulky benzoyl group and the electron-withdrawing nitrile group at the 3-position would be expected to influence this rotational barrier.

Interactive Data Table: Factors Influencing Rotational Barriers in N-Acylindoles

| Factor | Description | Expected Impact on Rotational Barrier |

| Steric Hindrance | Increased bulk of the acyl group or substituents on the indole ring. | Increases the rotational barrier by introducing steric clashes in the transition state. |

| Electronic Effects | Electron-donating or -withdrawing nature of substituents. | Can alter the double bond character of the N-C(O) bond, thereby affecting the rotational barrier. |

| Solvent Effects | Polarity of the solvent. | Can stabilize or destabilize specific conformers and transition states, thus modulating the rotational barrier. |

| Intramolecular Hydrogen Bonding | Presence of groups capable of forming hydrogen bonds. | Can lock the molecule into a specific conformation, significantly increasing the rotational barrier. scielo.org.mx |

Computational and Theoretical Studies on 1 Benzoyl 1h Indole 3 Carbonitrile

Quantum Chemical Computations

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

No publicly available research data was found.

Selection of Basis Sets and Exchange-Correlation Functionals

No publicly available research data was found.

Electron Density Distribution and Charge Analysis

No publicly available research data was found.

Frontier Molecular Orbital (FMO) Theory

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

No publicly available research data was found.

Insights into Electron Transfer Processes

No publicly available research data was found.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of 1-Benzoyl-1H-indole-3-carbonitrile, the MEP surface would be expected to show distinct regions of varying potential. The most negative potential (typically colored red) would likely be concentrated around the nitrogen atom of the nitrile group (-C≡N) and the oxygen atom of the benzoyl group's carbonyl function (C=O). These areas represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The indole (B1671886) nitrogen, being part of an amide-like linkage due to the benzoyl group, would be less nucleophilic than in an unsubstituted indole. This type of analysis has been applied to various indole derivatives to understand their interaction with biological receptors and other molecules. For instance, in studies of other N-acyl indoles, the carbonyl oxygen consistently emerges as a primary site for hydrogen bonding interactions. nih.gov

The MEP analysis helps in understanding the regions of a molecule that are prone to electrophilic and nucleophilic attacks, which is critical for predicting chemical reactions and biological interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis would elucidate the electronic interplay between the indole ring, the benzoyl group, and the nitrile substituent.

A key aspect to investigate would be the delocalization of the lone pair of electrons from the indole nitrogen into the carbonyl group of the benzoyl substituent. This n → π* interaction would confirm the amide-like character of the N-CO bond and explain the planarity and rotational barrier around this bond. Similarly, the interaction between the π-system of the indole ring and the benzoyl ring could be quantified.

Table 1: Illustrative NBO Analysis Data for a Hypothetical N-Acyl Indole Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N_indole | π* (C_carbonyl-O_carbonyl) | 35.50 |

| π (C1_indole-C2_indole) | π* (C_benzoyl_ring) | 5.20 |

| π (C_benzoyl_ring) | π* (C_carbonyl-O_carbonyl) | 8.15 |

Note: This data is illustrative and based on typical values found in computational studies of related molecules.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index suggests a stronger electrophile. dergipark.org.tr

For this compound, the presence of the electron-withdrawing benzoyl and nitrile groups would be expected to lower the energy of the LUMO, making the molecule more electrophilic compared to unsubstituted indole. The HOMO-LUMO energy gap is also a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net Computational studies on various organic molecules have shown a strong correlation between these descriptors and their observed chemical behavior. nih.govdergipark.org.tr

Table 2: Representative Global Reactivity Descriptors for Indole Derivatives (Calculated at B3LYP/6-31G Level)*

| Compound | E_HOMO (eV) | E_LUMO (eV) | Hardness (η) | Electrophilicity Index (ω) |

| Indole | -5.98 | -0.15 | 2.92 | 1.58 |

| Indole-3-carbonitrile | -6.45 | -1.02 | 2.72 | 2.21 |

| 1-Acetyl-indole | -6.21 | -0.88 | 2.67 | 2.15 |

Note: This table contains representative data to illustrate trends. Actual values for this compound would require specific calculations.

In Silico Spectroscopic Property Prediction

Computational methods allow for the accurate prediction of various types of molecular spectra, which can be invaluable for the identification and characterization of new compounds.

Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies and intensities of a molecule's normal modes. tsijournals.comnih.gov For this compound, these simulations would help in assigning the peaks observed in experimental spectra. Key vibrational modes would include:

The C≡N stretching frequency of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹.

The C=O stretching frequency of the benzoyl group's carbonyl, expected around 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the indole and phenyl rings.

C-H stretching and bending modes of the aromatic rings.

Vibrations associated with the indole ring system.

Comparing the calculated spectrum with an experimental one can confirm the molecular structure. Such comparisons are standard practice in the characterization of new indole derivatives. tsijournals.comresearchgate.net

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. beilstein-journals.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus.

¹H NMR : The protons on the indole and benzoyl rings would show distinct chemical shifts. The electron-withdrawing nature of the benzoyl group would likely cause a downfield shift for the indole protons compared to unsubstituted indole.

¹³C NMR : The carbon atoms of the carbonyl group and the nitrile group would have characteristic downfield chemical shifts. The chemical shifts of the aromatic carbons would provide detailed information about the electron distribution within the rings.

Computational NMR predictions are particularly useful for resolving ambiguities in spectral assignments and for understanding how substituents affect the electronic structure. beilstein-journals.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculation provides information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the conjugated system formed by the indole and benzoyl rings. The presence of the benzoyl group attached to the indole nitrogen would likely lead to a red-shift (shift to longer wavelengths) of the absorption bands compared to indole itself, due to the extension of the conjugated system. researchgate.net Theoretical predictions can aid in the interpretation of experimental UV-Vis spectra and provide insights into the electronic transitions occurring within the molecule. tsijournals.comresearchgate.net

Computational Mechanistic Modeling of Reactions

Computational mechanistic modeling is a powerful tool to elucidate reaction pathways and understand the energetics of chemical transformations. While no specific studies on the reaction mechanisms involving this compound were found, research on related indole derivatives provides a framework for potential computational investigations.

The study of transition states is fundamental to understanding reaction kinetics. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate and characterize the transition states of its formation or subsequent reactions. For instance, in the synthesis of N-acylated indoles, the transition state for the acylation step would be a key area of investigation. A DFT study on the reaction mechanism of N-(carbomylcarbamothioyl) benzamide, which involves a benzoyl isothiocyanate, identified transition states using the B3LYP/6-31g(d) functional. This type of calculation helps in understanding the energy barriers and the geometry of the activated complex during a reaction.

Reaction pathway energy profiles map the energy of a system as it progresses from reactants to products through transition states. These profiles are crucial for determining the feasibility and rate-determining steps of a reaction. For the formation of N-acylated indoles, computational studies on related systems, such as 1-(arylsulfonyl)indoles, have explored the rotational barriers around the N-S bond using DFT and Intrinsic Reaction Coordinate (IRC) calculations. nih.gov These studies revealed that the energy barriers for rotation are relatively low, in the range of 2.5–5.5 kcal/mol, suggesting conformational flexibility. nih.gov A similar approach could be applied to model the rotation of the benzoyl group in this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are pivotal in drug discovery, helping to identify the chemical features responsible for a molecule's biological activity. For this compound, SAR investigations would likely focus on the roles of the benzoyl group, the nitrile group, and the indole scaffold in interacting with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Numerous studies have performed molecular docking on indole derivatives to explore their potential as inhibitors of various enzymes.

For instance, molecular docking studies on indole-3-carboxylic acid derivatives have been conducted to investigate their binding with DNA gyrase and lanosterol (B1674476) 14-alpha demethylase, revealing key interactions such as π–π stacking and hydrogen bonding. nih.gov Similarly, docking studies of indole-based thiadiazole derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have helped to understand their inhibitory mechanisms. mdpi.com These studies typically report binding affinities and detail the specific amino acid residues involved in the interaction.

While no specific docking studies for this compound are available, the following table illustrates the kind of data that would be generated from such an analysis, based on findings for analogous indole derivatives.

| Target Protein | Ligand (Analog) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| DNA Gyrase | Indole-3-carboxylic acid derivative | - | Lys441, Asp461 | Hydrogen Bond |

| Acetylcholinesterase | Indole-based thiadiazole | - | - | π–π stacking, Hydrogen Bond |

| Butyrylcholinesterase | Indole-based thiadiazole | - | - | π–sulfur, π–cation |

This table is illustrative and based on data for related indole compounds.

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the prediction of binding affinities over time.

MD simulations have been employed in studies of various indole derivatives to confirm the stability of docked poses and to analyze the flexibility of the ligand and protein. For example, MD simulations were used to study the interaction of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines with the agglutinin-like protein, a key factor in fungal biofilm formation. nih.gov These simulations can reveal important conformational changes and water-mediated interactions that are not captured by docking alone.

A study on benzimidazole-thiadiazole hybrids, which share some structural similarities with functionalized indoles, used MD simulations to confirm the stability of the compounds in the active site of the 14-α demethylase protein. nih.gov Such analyses provide a more robust understanding of the binding mode and can lead to more accurate predictions of binding affinity.

Applications of 1 Benzoyl 1h Indole 3 Carbonitrile in Chemical Science and Material Development

Utility as Synthetic Building Blocks in Organic Synthesis

The unique electronic and structural features of 1-Benzoyl-1H-indole-3-carbonitrile make it an important starting material in organic synthesis. Its ability to undergo various chemical transformations allows for the construction of more complex and highly functionalized molecules.

Precursors for Advanced Heterocyclic Scaffolds

This compound and its derivatives are key precursors in the synthesis of advanced heterocyclic systems. The indole-3-carbonitrile moiety can be elaborated into various other ring systems, leading to compounds with potential applications in medicinal chemistry and material science. For instance, derivatives of 1H-indole-3-carbonitrile have been utilized to create complex structures like 2,2'-bipyrroles. These bipyrroles are fundamental building blocks for synthesizing pyrrolic macrocycles and natural products, such as prodigiosins, which exhibit a range of biological activities. mdpi.com Furthermore, these scaffolds are employed in the design of synthetic porphyrinoids, which have applications as anion binding agents, ion chemosensors, and photosensitizers. mdpi.com

Research has also demonstrated the use of related indole-3-carbonitrile derivatives in the synthesis of pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles, and other fused heterocyclic systems. researchgate.net These complex scaffolds are often pursued for their potential as novel pharmaceutical agents. The synthesis of these molecules typically involves the reaction of an indole-3-carbonitrile derivative with various reagents to build the new heterocyclic rings. researchgate.net

Intermediates in the Preparation of Functionalized Indole (B1671886) Derivatives

The indole core of this compound can be further functionalized to produce a wide range of substituted indole derivatives. The benzoyl group at the N1 position can be removed or modified, and the nitrile group at the C3 position can be converted into other functional groups such as carboxylic acids, amides, or amines, providing access to a diverse library of indole-based compounds.

Studies have shown that related N-substituted indole-2-carbonitriles can be functionalized at the 3-position through iodination followed by various cross-coupling reactions. mdpi.commdpi.com Techniques like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions allow for the introduction of a variety of substituents, leading to di-, tri-, and tetra-substituted indole derivatives. mdpi.commdpi.comdoaj.org While these examples are on the indole-2-carbonitrile isomer, the principles can be extended to the 3-carbonitrile scaffold, highlighting its potential as a versatile intermediate. The ability to selectively introduce different chemical moieties at various positions on the indole ring is crucial for structure-activity relationship studies in drug discovery and for fine-tuning the properties of materials.

Catalyst Development and Methodological Advancements in Organic Reactions

While this compound is more commonly employed as a substrate or building block, the broader class of indole derivatives has been instrumental in the development of new catalytic methods. For example, indole derivatives are used as synthons for preparing medicinal compounds and natural products through multi-component reactions (MCRs), which can be facilitated by various catalysts. researchgate.net The reactivity of the indole nucleus itself has been harnessed in novel synthetic methodologies. For instance, the development of efficient methods for the synthesis of functionalized indole-3-yl pyrazole (B372694) derivatives showcases the ongoing advancements in reactions involving the indole scaffold. researchgate.net

Potential in Material Science (e.g., Dyes, Polymers)

The indole structure is a key component in many functional materials, including dyes and polymers. The extended π-system of the indole ring, which can be further extended through functionalization, makes these compounds candidates for applications where specific photophysical or electronic properties are required. Derivatives of 2,2'-bipyrroles, which can be synthesized from indole precursors, are used in the development of conducting polymers. mdpi.com These materials are of interest for applications in electronics and sensor technology.

Furthermore, the general class of indole derivatives finds use in the production of dyes and pigments. The specific absorption and emission properties of these molecules can be tuned by altering the substituents on the indole ring. While direct applications of this compound in commercially available dyes or polymers are not widely documented, its role as a precursor to more complex, conjugated systems suggests its potential in this area.

Application as Chemical Probes for Biological and Chemical Investigations

The development of novel 1H-indole-3-carbonitrile derivatives as potent inhibitors of biological targets highlights their importance as chemical probes. nih.gov These molecules can be used to study the function of specific proteins and pathways in a cellular context. For example, a recently developed 1H-indole-3-carbonitrile derivative has been identified as a highly potent Tropomyosin receptor kinase (TRK) inhibitor. nih.gov This compound, C11, was shown to induce cancer cell death by arresting the cell cycle and triggering apoptosis, making it a valuable tool for investigating TRK-dependent signaling pathways in cancer biology. nih.gov The study of such inhibitors provides insights into disease mechanisms and can serve as a starting point for the development of new therapeutic agents.

The core structure of this compound serves as a scaffold that can be systematically modified to optimize binding to a biological target. The detailed biological evaluation of these compounds, including their effects on cell proliferation, colony formation, and cell migration, provides a wealth of information for both basic and translational research. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzoyl-1H-indole-3-carbonitrile in laboratory settings?

- Methodological Answer : The synthesis typically involves benzoylation of indole precursors. A representative approach (for analogous compounds) includes:

- Step 1 : Formylation or carboxylation of indole at the 3-position using POCl₃ in DMF to generate reactive intermediates like indole-3-carbaldehyde .

- Step 2 : Benzoylation via nucleophilic substitution. For example, reacting indole-3-carbaldehyde with benzoyl chloride in the presence of NaH in dry DMF under inert conditions .

- Purification : Precipitation in ice-water mixtures followed by column chromatography.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of benzoylating agent) and reaction time (30–60 min) improves yields (reported up to 85% for similar derivatives) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Detect C=O (benzoyl) and C≡N (carbonitrile) stretches. For indole-3-carbaldehyde derivatives, C=O appears at ~1661 cm⁻¹, while nitrile peaks are observed near 2230 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.3 ppm) and benzoyl/carbonitrile carbons (δ ~165–185 ppm and ~115–120 ppm, respectively) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-1]⁺) with <5 ppm mass accuracy .

Q. What safety precautions are critical when handling this compound?

- Critical Measures :

- Acute Toxicity : Classified as Category 4 (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats .

- Reactivity : Avoid contact with oxidizers (e.g., KMnO₄) due to potential exothermic reactions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

- Key Variables :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzoylation efficiency .

- Temperature Control : Maintaining 0–5°C during benzoylation minimizes side reactions (e.g., dimerization) .

- Data-Driven Adjustment : Monitor reaction progress via TLC or in-situ IR. For example, disappearance of aldehyde C=O (1661 cm⁻¹) indicates completion .

Q. What challenges arise in resolving crystallographic data for this compound?

- Crystallization Issues :

- Polymorphism : Benzoyl groups induce varied packing modes. Use slow evaporation from methanol/ethanol to obtain single crystals .

- X-Ray Diffraction : Planar indole rings (torsion angles <5°) and benzoyl orientation (dihedral angles 10–20°) influence electron density maps .

Q. How do substituents on the indole ring influence reactivity in cross-coupling reactions?

- Electronic/Steric Effects :

- Electron-Withdrawing Groups (EWGs) : Carbonitrile at C3 enhances electrophilicity, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids) .

- Benzoyl Group : Steric hindrance at N1 may reduce regioselectivity. Computational modeling (DFT) predicts activation energies for C–H functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。